molecular formula C16H15N5O5 B4962513 methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No. B4962513
M. Wt: 357.32 g/mol
InChI Key: RTPWFBZIQQEREA-UHFFFAOYSA-N
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Description

Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is a chemical compound that has been synthesized for various scientific research applications. This compound is known for its unique structure and potential applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is not fully understood. However, studies have shown that this compound has the ability to inhibit specific enzymes and pathways that are involved in the development and progression of various diseases. It has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been suggested that this compound may have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for specific interactions with enzymes and pathways involved in disease development and progression. Additionally, this compound has shown promising results in various animal models of disease, making it a potential candidate for further research and development. However, one limitation of this compound is its complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate. One direction is to further explore its potential anti-inflammatory properties and its ability to inhibit specific enzymes and pathways involved in inflammation. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to explore its potential as a treatment for cancer and other diseases. Finally, future research could focus on developing more efficient and accessible synthesis methods for this compound.

Synthesis Methods

Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex compound that requires a specific synthesis method. The synthesis of this compound involves the reaction of 3-nitrobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained after purification and isolation steps.

Scientific Research Applications

Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has a wide range of scientific research applications. This compound has been used in the development of new drugs and treatments for various diseases. It has been studied for its potential anti-inflammatory, anti-tumor, and anti-cancer properties. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

methyl 2-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c1-26-14(22)9-18-16(23)13-10-20(7-3-6-17)19-15(13)11-4-2-5-12(8-11)21(24)25/h2,4-5,8,10H,3,7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPWFBZIQQEREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]acetate

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